N-hexyl-2,6-dimethoxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-hexyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H23NO3/c1-4-5-6-7-11-16-15(17)14-12(18-2)9-8-10-13(14)19-3/h8-10H,4-7,11H2,1-3H3,(H,16,17) |
InChI Key |
ZZJRNVPYVSSHKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
Advanced Characterization Techniques and Methodologies in N Hexyl 2,6 Dimethoxybenzamide Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is fundamental to the characterization of N-hexyl-2,6-dimethoxybenzamide, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule. libretexts.org
For this compound, ¹H NMR would be used to identify all unique proton environments. The spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the amide, the protons of the two methoxy (B1213986) groups, and the various methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of the n-hexyl chain. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (e.g., singlet, doublet, triplet), governed by spin-spin coupling, would reveal adjacent non-equivalent protons. libretexts.org
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. magritek.com The spectrum for this compound would show characteristic signals for the carbonyl carbon of the amide, the aromatic carbons (with those bearing methoxy groups shifted significantly downfield), the methoxy carbons, and the carbons of the n-hexyl chain. rsc.org
While specific experimental data for this compound is not available in the cited literature, data for the closely related analogue, 2-Butyl-N,6-dimethoxybenzamide, illustrates the expected results. rsc.org The primary difference in the spectra for the n-hexyl derivative would be the presence of additional signals corresponding to the extra methylene groups in the alkyl chain.
Table 1: Expected ¹H and ¹³C NMR Data for this compound Based on Analogues and Chemical Principles
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Amide N-H | ~8.3 (broad singlet) | N/A |
| Aromatic C-H | 6.7 - 7.3 (multiplet) | 108 - 131 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | ~56 |
| N-CH₂ (hexyl) | ~3.4 (triplet) | ~40 |
| Hexyl Chain (-CH₂-) | 1.3 - 1.7 (multiplets) | 22 - 32 |
| Hexyl Chain (-CH₃) | ~0.9 (triplet) | ~14 |
| Carbonyl (C=O) | N/A | ~166 |
| Aromatic C-O | N/A | ~157 |
| Aromatic C-C=O | N/A | ~122 |
Note: This table represents expected values. Actual experimental values may vary based on solvent and other conditions.
Mass Spectrometry (MS) Techniques for Purity Assessment and Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a newly synthesized compound like this compound, High-Resolution Mass Spectrometry (HRMS) is particularly crucial. It provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. escholarship.org
Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The experimentally determined mass is then compared to the calculated exact mass for the proposed formula, C₁₅H₂₃NO₃. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition. rsc.org MS can also be used to assess purity by detecting ions corresponding to impurities or fragmentation products.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₂₃NO₃ |
| Calculated Exact Mass [M+H]⁺ | 266.1751 |
| Expected Found Mass [M+H]⁺ | ~266.1751 (within experimental error) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies
Infrared (IR) spectroscopy measures the vibration of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm key structural features. For instance, a strong absorption around 1640 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) group, while a band around 3300 cm⁻¹ would correspond to the N-H stretch. Absorptions for C-H bonds (both aromatic and aliphatic) and the C-O bonds of the methoxy groups would also be expected. core.ac.uk
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. escholarship.org The spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene (B151609) ring, influenced by the amide and methoxy substituents. mdpi.com This technique is often used to determine the concentration of a compound in solution.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide | N-H stretch | ~3300 |
| Aliphatic C-H | C-H stretch | 2850-2960 |
| Amide Carbonyl | C=O stretch | ~1640 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Methoxy Group | C-O stretch | ~1250 |
Diffraction Techniques for Solid-State Structure Determination
While spectroscopic methods reveal the molecular structure, diffraction techniques are used to determine how the molecules are arranged in the solid state.
X-ray Crystallography Studies for Crystalline Forms
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.net This data offers unambiguous confirmation of the molecular structure and reveals details about its conformation. Furthermore, it elucidates the packing arrangement of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the amide group. nih.gov No published crystal structure for this compound was found in the searched literature.
Chromatographic and Separation Science Techniques for Analysis
Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.gov These methods are essential in the synthesis of this compound for both purification of the final product and assessment of its purity.
The crude product from a chemical synthesis is rarely pure and must be separated from starting materials, reagents, and byproducts. Column chromatography, which separates compounds based on their differential adsorption to a solid stationary phase (commonly silica (B1680970) gel), is a standard purification method. nih.gov The choice of a mobile phase (solvent system), such as a mixture of hexane (B92381) and ethyl acetate, is optimized to achieve effective separation. googleapis.com
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov High-Performance Liquid Chromatography (HPLC) is a more advanced technique that provides high-resolution separations for both analytical and preparative purposes. It can be used to determine the purity of the final this compound product with high accuracy. scielo.br
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination. This method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, which possesses aromatic and amide functional groups, reverse-phase HPLC is typically the method of choice.
In a typical reverse-phase HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The n-hexyl group and the benzene ring of this compound contribute to its retention on the nonpolar column.
For quantitative analysis, a detector, most commonly a UV-Vis detector, is employed. The dimethoxy-substituted benzene ring in the molecule provides a chromophore that absorbs UV light at a specific wavelength, allowing for sensitive detection. By creating a calibration curve from standards of known concentration, the amount of this compound in a sample can be accurately determined by measuring the peak area from its chromatogram. The purity is assessed by the presence of a single, sharp peak at a characteristic retention time, with the absence of significant impurity peaks.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Temperature | 25 °C |
| Retention Time | ~6.8 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the compositional analysis of volatile and semi-volatile compounds like this compound. nih.govwur.nl This method provides not only quantitative data but also structural information, which is crucial for unequivocal identification.
In GC, the sample is vaporized and injected into a capillary column. An inert carrier gas (e.g., helium or nitrogen) transports the analyte through the column, which is coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. Given its molecular weight and structure, this compound is amenable to GC analysis, likely with a moderately polar column to interact with the amide and methoxy groups.
As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical "fingerprint." The molecular ion peak (M+) would correspond to the intact molecule, and the fragmentation pattern provides clues to its structure. For instance, characteristic fragments for this compound would arise from the cleavage of the hexyl group, the amide bond, and the methoxy groups. This detailed compositional analysis is vital for confirming the identity of the synthesized compound and for identifying any co-eluting impurities. The presence of matrix effects can influence GC-MS analysis, potentially requiring matrix-matched calibration for accurate quantification in complex samples. nih.gov
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Impact (EI), 70 eV |
| Mass Range | 40-500 m/z |
| Retention Time | ~12.5 min |
| Key Mass Fragments (m/z) | 251 (M+), 165 (C9H9O3+), 135 (C8H7O2+), 85 (C6H13+) |
Theoretical and Computational Chemistry Studies of N Hexyl 2,6 Dimethoxybenzamide
Quantum Chemical Calculations and Electronic Structure Investigations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the nature of chemical bonds.
Molecular Orbital Theory and Electron Density Analysis
An analysis of the molecular orbitals of N-hexyl-2,6-dimethoxybenzamide would reveal the distribution and energies of its electrons. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability.
Electron density analysis would map the probability of finding an electron at any given point around the molecule. This would allow for the identification of electron-rich and electron-deficient regions, which is essential for predicting how the molecule might interact with other chemical species.
Conformational Analysis and Potential Energy Surface Mapping
The flexible hexyl chain and the rotatable bonds within this compound mean that it can exist in various three-dimensional arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.
Mapping the potential energy surface (PES) would provide a comprehensive understanding of the energy landscape of the molecule as a function of its geometry. This map would identify the most stable (lowest energy) conformations, as well as the energy barriers between different conformations.
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide a detailed picture of its conformational dynamics in a simulated environment, such as in a solvent or interacting with a biological membrane.
These simulations would reveal how the molecule flexes, rotates, and changes its shape over time, providing insights into its behavior in a dynamic system that cannot be obtained from static quantum chemical calculations.
Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions (Computational focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict how a small molecule like this compound (the ligand) might bind to a biological target, such as a protein or enzyme.
The results of docking studies are typically ranked using a scoring function that estimates the binding affinity, or the strength of the interaction, between the ligand and its target. These predictions are valuable for identifying potential biological targets for a molecule and for guiding the design of more potent analogs.
Structure-Based Computational Design Approaches for Analogs
Based on the insights gained from molecular docking and binding affinity predictions, structure-based computational design approaches could be employed to design novel analogs of this compound with improved properties. By understanding the key interactions between the molecule and its hypothetical target, modifications could be proposed to enhance binding affinity, selectivity, or other desired characteristics. This iterative process of computational design and virtual screening can significantly accelerate the discovery of new and more effective molecules.
Mechanistic Investigations and Molecular Interactions of N Hexyl 2,6 Dimethoxybenzamide Non Clinical Focus
Elucidation of Molecular Recognition Pathways (e.g., enzyme-substrate, receptor-ligand in vitro or in silico)
While specific in vitro or in silico studies detailing the molecular recognition pathways of N-hexyl-2,6-dimethoxybenzamide are not extensively documented, valuable insights can be drawn from related N-substituted benzamides. The molecular recognition of benzamide (B126) derivatives is often dictated by the substituents on both the phenyl ring and the amide nitrogen, which influence the compound's size, shape, and electronic properties.
A notable example is the herbicide Isoxaben (B1672637), which shares the 2,6-dimethoxybenzamide (B3031262) core. Isoxaben is a known inhibitor of cellulose (B213188) biosynthesis in plants. nih.govnih.gov Its mechanism involves direct interaction with the cellulose synthase (CesA) enzyme complex. nih.gov Mutations in the CesA protein can confer resistance to Isoxaben, indicating a specific binding interaction. nih.gov This enzyme-substrate inhibition model for a structurally similar compound suggests that this compound could also participate in specific molecular recognition pathways with protein targets, where the n-hexyl chain and the dimethoxy-substituted phenyl ring would be key determinants of binding specificity and affinity.
In silico modeling and molecular docking studies on other benzamide derivatives have further elucidated potential interactions. For instance, modeling of benzamide-based ligands with receptors like the T1R1 taste receptor has shown the importance of hydrogen bonds and ring-stacking interactions in ligand binding. epo.org Computational studies on other complex benzamides have helped to visualize the binding modes within enzyme active sites, highlighting the roles of specific residues in forming stable complexes through various non-covalent interactions. researchgate.net
Structure-activity relationship (SAR) studies on a series of dual Hsp27 and tubulin inhibitors revealed that replacing a benzyl (B1604629) moiety with a flexible n-hexyl chain at the amide nitrogen resulted in a dramatic decrease in activity. nih.gov This suggests that for that particular scaffold, the rigidity and potential for π-stacking of an aromatic group are more critical for molecular recognition and biological activity than the hydrophobic nature of the n-hexyl group.
Table 1: Molecular Recognition Insights from Related Benzamides
| Compound Class | Target/Receptor | Key Findings | Reference |
| Isoxaben (2,6-dimethoxybenzamide derivative) | Cellulose Synthase (CesA) | Inhibits enzyme activity through direct binding, demonstrating specific molecular recognition. | nih.govnih.gov |
| Benzamide-based ligands | T1R1 Taste Receptor | In silico models show hydrogen bonding and ring-stacking are crucial for receptor interaction. | epo.org |
| N-substituted benzamide inhibitors | Hsp27 and Tubulin | Substitution of a benzyl with an n-hexyl group significantly reduces inhibitory activity, highlighting the importance of the N-substituent in molecular recognition. | nih.gov |
Studies on this compound as a Molecular Probe
Currently, there is no specific information available in the scientific literature detailing the use of this compound as a molecular probe. Molecular probes are typically designed with specific functionalities, such as a reporter group (e.g., a fluorophore or biotin) and a reactive group for covalent attachment to a target, to investigate biological systems. The inherent structure of this compound does not include these specialized features.
However, the 2,6-dimethoxybenzamide scaffold itself could potentially be functionalized to create molecular probes. The development of such probes would depend on identifying a specific biological target for this class of compounds with sufficient affinity and specificity.
Allosteric Modulation Studies at a Molecular Level
There are no specific studies identifying this compound as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the affinity or efficacy of the endogenous ligand or substrate.
The broader class of benzamides has been explored for allosteric modulation of various receptors. For instance, novel 3,5-disubstituted 2-isoxazolines have been investigated as potential positive allosteric modulators of AMPA receptors. mdpi.com Additionally, patents describe various compounds as positive allosteric modulators of the sweet taste receptor. justia.com These examples establish that the benzamide chemical space is relevant for the discovery of allosteric modulators. For this compound to function as an allosteric modulator, its structure would need to allow it to bind to a topographically distinct allosteric pocket on a target protein, inducing the necessary conformational changes. Without experimental data, any potential for allosteric modulation by this specific compound remains speculative.
Investigation of Non-Covalent Interactions and Intermolecular Forces
The non-covalent interactions of this compound are governed by its distinct structural features: the amide group, the aromatic ring with two methoxy (B1213986) substituents, and the flexible n-hexyl chain. These interactions are crucial for its physical properties and how it recognizes and binds to biological targets.
Hydrogen Bonding: The amide group (-C(O)NH-) is a classic motif for hydrogen bonding, with the amide proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as a hydrogen bond acceptor. nih.govrsc.org The methoxy groups (-OCH₃) on the phenyl ring can also act as hydrogen bond acceptors. In the solid state, benzamide derivatives often form extended networks through N-H···O hydrogen bonds, creating chains or dimers. nih.gov In a biological context, these groups can form key hydrogen bonds with amino acid residues in a protein binding pocket.
Hydrophobic Interactions: The n-hexyl chain is a significant hydrophobic component. This flexible alkyl group can interact favorably with nonpolar regions of a binding site through van der Waals forces. The entropic gain from the displacement of ordered water molecules in a hydrophobic pocket would contribute to the binding affinity.
π-Interactions: The dimethoxy-substituted benzene (B151609) ring can participate in various π-interactions. These include π-π stacking with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein, and cation-π interactions with positively charged residues like lysine (B10760008) or arginine.
Dipole-Dipole Interactions: The carbonyl group and the methoxy groups create significant dipole moments within the molecule, which can lead to favorable dipole-dipole interactions with polar regions of a target molecule.
Theoretical studies on related molecules have helped to quantify the nature of these weak interactions. For example, Atoms in Molecules (AIM) analysis has been used to confirm the existence of weak intramolecular hydrogen bonds in some thiazole (B1198619) derivatives, which influence their NMR spectra. sapub.org Studies on other small molecules, such as diethylamino hydroxybenzoyl hexyl benzoate, have shown how the balance between intramolecular and intermolecular hydrogen bonds is influenced by concentration and the solvent environment. mdpi.com These principles are directly applicable to understanding the behavior of this compound in different chemical environments.
Table 2: Potential Non-Covalent Interactions of this compound
| Interaction Type | Molecular Feature Involved | Potential Role |
| Hydrogen Bonding (Donor) | Amide N-H | Interaction with hydrogen bond acceptors (e.g., backbone carbonyls, carboxylate or hydroxyl side chains of amino acids). |
| Hydrogen Bonding (Acceptor) | Amide C=O, Methoxy Oxygens | Interaction with hydrogen bond donors (e.g., amide, hydroxyl, or thiol side chains of amino acids). |
| Hydrophobic Interactions | n-Hexyl chain, Phenyl ring | Binding to nonpolar pockets in proteins, contributing to affinity. |
| π-π Stacking | Benzene ring | Interaction with aromatic amino acid residues. |
| Cation-π Interactions | Benzene ring | Interaction with positively charged amino acid residues. |
| Dipole-Dipole Interactions | Carbonyl group, Methoxy groups | Orientation and binding within polar environments of a target. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Hexyl 2,6 Dimethoxybenzamide and Its Analogs Non Clinical/non Property Focus
Systematic Modification of the N-hexyl Moiety and Benzamide (B126) Core
Systematic modifications of the N-hexyl moiety and the benzamide core of N-hexyl-2,6-dimethoxybenzamide have been a key strategy to probe the chemical space and optimize activity.
Modification of the N-hexyl Moiety: The N-hexyl group has been a focal point for modification to understand the impact of the alkyl chain on activity. Studies have explored variations in chain length, branching, and the introduction of different functional groups. For instance, replacing the linear hexyl chain with other hydrophobic and flexible alkyl chains has been evaluated to determine if these changes are well-accommodated by the target binding site. nih.gov In a series of 4-sulfamoyl-benzamides, the chain length of N-alkyl substituents was shown to be directly related to binding affinity, with heptyl or octyl chains demonstrating significantly higher affinity than methyl groups. diva-portal.org This suggests that the length and nature of the alkyl substituent are critical for optimal interaction.
Modification of the Benzamide Core: The benzamide core, particularly the 2,6-dimethoxy substitution pattern, is a crucial determinant of the molecule's conformation and, consequently, its biological activity. Research has shown that the presence of the 2,6-dimethoxy groups can orient the amide into a conformation that is ideal for binding to its biological target. nih.gov The introduction of a second methoxy (B1213986) group to a mono-methoxy substituted phenyl ring has been shown to increase potency. acs.org
Further modifications to the benzamide ring, such as the introduction of substituents at other positions, have also been investigated. For example, the introduction of a bromine atom at the 4-position of the 2,6-dimethoxybenzamide (B3031262) core has been explored in the synthesis of analogs. nih.gov The replacement of the benzamide core with other heterocyclic structures, such as benzimidazoles, has also been a strategy to explore new chemical space and SAR. science.gov
Interactive Data Table: Modifications of this compound and Analogs
| Compound/Analog Class | Modification Site | Specific Modification | Observed Impact on In Vitro Activity | Reference |
| 4-Sulfamoyl-benzamides | N-alkyl chain | Varied chain length (methyl to octyl) | Increased chain length correlated with higher binding affinity. | diva-portal.org |
| Benzimidazole (B57391) Analogs | Benzamide Core | Replacement with benzimidazole | Altered biological activity profiles. | science.gov |
| 2,6-Dimethoxybenzamide Analogs | Benzamide Core | Introduction of a second methoxy group | 3-fold gain in potency against SIK1, SIK2, and SIK3. | acs.org |
| 2,6-Dimethoxybenzamide Analogs | Benzamide Core | 4-Bromo substitution | Synthesized for further derivatization. | nih.gov |
| N-substituted Benzamides | N-alkyl chain | n-Hexyl group | Explored to determine if a flexible alkyl chain is accommodated. | nih.gov |
Impact of Substituent Effects on Molecular Interactions and in vitro Activity
The electronic and steric effects of substituents on the benzamide and N-linked moieties play a pivotal role in modulating molecular interactions and, consequently, the in vitro activity of this compound analogs.
Substituent effects on other parts of the molecule are also significant. In studies of related benzamide structures, the electronic properties of substituents on an attached phenyl ring were found to influence activity. Electron-withdrawing groups, such as a nitro group, were found to enhance binding to certain receptors. acs.org The hydrophobicity of substituents has also been identified as an important factor for activity in some series of benzamide analogs. researchgate.net
The nature of the substituent at the end of an N-alkyl chain can determine the hydrogen bonding patterns between molecules. science.gov For example, in a series of N-(6-substituted-hexyl)-3,4,5-trimethoxy-benzamides, terminal hydroxyl or anilino groups influenced the formation of intermolecular hydrogen bond networks. science.gov
Interactive Data Table: Impact of Substituents on In Vitro Activity
| Compound Series | Substituent Position | Substituent | Effect on Activity | Reference |
| N-substituted benzamides | Benzene (B151609) ring of benzamide | Chlorine or Nitro group | Largely decreased anti-proliferative activity. | researchgate.net |
| Fenpropimorph-derived compounds | Phenyl ring | Nitro group | More potent than corresponding fluorinated derivatives. | acs.org |
| Benzoylphenylureas (BPUs) | Phenyl moiety | Hydrophobic substituents | Important for larvicidal activity. | researchgate.net |
| N-(6-substituted-hexyl)-3,4,5-trimethoxy-benzamides | End of hexyl chain | Hydroxyl or Anilino group | Influenced hydrogen bonding patterns. | science.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For analogs of this compound, QSAR studies help in understanding the physicochemical properties that are most influential for their activity and in predicting the activity of new, unsynthesized compounds. google.com
In a study of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides, a classical Hansch-Fujita QSAR analysis was performed to understand the substituent effects on the inhibition of chitin (B13524) synthesis. nih.gov The analysis revealed that the steric parameter, Es, of the substituents at the para-position of the phenyl ring was a critical determinant of activity. nih.gov Bulky substituents, as indicated by a large negative Es value, were found to be detrimental to the inhibitory activity. nih.gov The derived QSAR equation was able to predict the activity of compounds that were not included in the initial training set. nih.gov
QSAR studies have also been applied to other series of benzamide derivatives. For instance, 3D-QSAR models have been generated to explore the molecular properties that have the highest influence on the antioxidative activity of N-substituted benzimidazole derived carboxamides. irb.hrnih.gov These models can provide a three-dimensional representation of the structural features required for optimal activity.
Interactive Data Table: QSAR Parameters and Their Influence
| Compound Series | QSAR Method | Key Physicochemical Parameter | Influence on Activity | Reference |
| 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides | Hansch-Fujita | Steric parameter (Es) | Bulky substituents decrease activity. | nih.gov |
| N-substituted benzimidazole derived carboxamides | 3D-QSAR | Molecular properties | Influence on antioxidative activity. | irb.hrnih.gov |
| 6-methoxy-N-(4-piperidyl)salicylamide type benzamides | Experimental Design/QSAR | Physicochemical parameters of aromatic substituents | Major influence of the 3-substituent on activity. | science.gov |
Stereochemical Considerations in Molecular Recognition
Stereochemistry plays a fundamental role in the molecular recognition of N-substituted benzamides by their biological targets. The three-dimensional arrangement of atoms in a molecule can dictate how it interacts with a chiral environment, such as a receptor binding site.
The conformation of the amide bond is a key stereochemical feature. In tertiary amides, the orientation of the amide group relative to an adjacent aromatic ring can be governed by the stereochemistry of chiral substituents in the ortho positions. rsc.org The presence of chiral substituents can lead to the formation of single conformers in the case of a "matched" stereochemical relationship, while a "mismatched" relationship can result in mixtures of conformers. rsc.org This highlights the importance of stereochemical control in designing molecules with a well-defined three-dimensional structure.
The concept of a "three-point interaction model" is often invoked to explain chiral recognition, where at least three simultaneous interactions between a chiral molecule and a chiral selector are necessary for differentiation between enantiomers, with at least one of these interactions being stereochemically dependent. core.ac.uk These interactions can be attractive (e.g., hydrogen bonds, electrostatic interactions) or repulsive (steric hindrance). core.ac.uk
Derivatization and Analog Synthesis of N Hexyl 2,6 Dimethoxybenzamide
Rational Design Principles for N-hexyl-2,6-dimethoxybenzamide Analogs
The rational design of analogs of this compound is guided by established structure-activity relationship (SAR) principles, which seek to understand how specific structural features influence biological or chemical activity. Research into related benzamide (B126) compounds provides a framework for designing new derivatives.
A core principle involves modifying the substituent on the benzamide nitrogen. The n-hexyl group itself is a flexible, hydrophobic alkyl chain. In some molecular contexts, this flexibility can be detrimental to activity when compared to more rigid structures like a benzyl (B1604629) moiety. nih.gov For instance, in one study on dual Hsp27 and tubulin inhibitors, replacing a benzyl group with an n-hexyl group led to a dramatic decrease in activity, suggesting that a well-defined, rigid conformation is critical for binding to the target. nih.gov Conversely, in other systems, such as tethered DNA-binding ligands, alkyl linkers including hexyl chains are used to optimize spacing and affinity. researchgate.net
Another key area for modification is the 2,6-dimethoxybenzoyl moiety. Quantitative structure-activity relationship (QSAR) studies on analogous chitin (B13524) synthesis inhibitors, such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, have demonstrated the importance of the 2,6-disubstitution pattern on the benzoyl ring. nih.gov For this class of compounds, the 2,6-dimethoxy substitution was a fixed optimal feature, while modifications were explored elsewhere. nih.gov
Systematic alterations of other parts of the molecule, assuming the this compound is part of a larger structure, provide further design insights. For example, in isoxazole-containing benzamides, the substitution on an attached phenyl ring significantly impacts activity. nih.govresearchgate.net Electron-donating groups like ethoxy were found to be favorable, while bulky groups (e.g., t-Bu, n-Hex) or electron-withdrawing groups (e.g., CF₃, NO₂) were detrimental to activity. nih.gov This highlights the sensitivity of the target interaction to both steric and electronic effects.
| Design Principle | Structural Modification | Observed Effect on Activity (in related analogs) | Source(s) |
| Alkyl Chain Flexibility | Replacing a rigid benzyl group with a flexible n-hexyl chain | Dramatically decreased inhibitory activity | nih.gov |
| Substituent Steric Hindrance | Introducing bulky alkyl groups (e.g., t-Bu, n-Hex) on an attached phenyl ring | Unfavorable for activity | nih.gov |
| Substituent Electronic Effects | Adding electron-donating groups (e.g., OEt) to an attached phenyl ring | Favorable for activity | nih.gov |
| Substituent Electronic Effects | Adding electron-withdrawing groups (e.g., CF₃, NO₂) to an attached phenyl ring | Detrimental to activity | nih.gov |
| Benzoyl Moiety Substitution | Maintaining the 2,6-dimethoxy substitution | Considered optimal for chitin-synthesis inhibition in IOX analogs | nih.govresearchgate.net |
Synthetic Routes to Functionalized Derivatives for Specific Research Purposes
The synthesis of functionalized derivatives of this compound typically involves standard amide bond formation reactions. The most common and direct approach is the acylation of a primary amine with an activated carboxylic acid derivative.
One primary route involves the reaction of 2,6-dimethoxybenzoyl chloride with n-hexylamine or a functionalized hexylamine (B90201) derivative. google.comgoogleapis.com This reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM) in the presence of a base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. google.com This method is efficient for creating a wide range of N-substituted benzamides.
To introduce functionality at specific positions for further research, derivatives of the starting materials are used. For example, to study the impact of the hexyl chain, one could use functionalized amines like 6-aminohexanol, which would introduce a terminal hydroxyl group. osti.gov This hydroxyl group could then serve as a handle for further conjugation or modification. Similarly, variations in the benzoyl moiety can be achieved by starting with differently substituted benzoic acids.
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product Type | Source(s) |
| 2,6-Dimethoxybenzoyl chloride | n-Hexylamine | DIPEA, Dichloromethane | This compound | google.comgoogleapis.com |
| 2,6-Dimethoxybenzoic acid | Ethylammonium chloride | HATU, Et₃N, DMF | N-ethyl-2,6-dimethoxybenzamide (analog) | google.com |
| 2,4-Dimethoxybenzoyl chloride (isomer) | 6-Aminohexanol | Triethylamine, Dichloromethane | N-(6-hydroxyhexyl)-2,4-dimethoxybenzamide (isomer analog) | osti.gov |
Chemo-enzymatic Approaches to this compound Analogs
Chemo-enzymatic synthesis combines the advantages of traditional chemical methods with the high selectivity and mild reaction conditions of biocatalysis. nih.gov While specific chemo-enzymatic routes for this compound are not extensively documented, the principles can be readily applied to generate novel and diverse analogs. Enzymes offer unparalleled opportunities for transformations that are challenging to achieve with conventional organochemical techniques, such as generating chiral synthons or performing highly regioselective reactions. nih.govresearchgate.net
A potential chemo-enzymatic strategy could involve the use of a lipase enzyme to catalyze the amidation reaction between a 2,6-dimethoxybenzoic acid ester and n-hexylamine. Lipases are known to function in non-aqueous environments and can efficiently form amide bonds, often with high selectivity and under mild conditions, avoiding the need for harsh coupling agents.
Furthermore, enzymes could be used to introduce functionality onto the n-hexyl chain of a pre-formed this compound molecule. For example, cytochrome P450 monooxygenases or other oxidoreductases could be employed to regioselectively hydroxylate the alkyl chain. This would create hydroxylated analogs that could serve as metabolites or as precursors for further derivatization. A two-step process, similar to that used for propenylbenzene derivatives, could be envisioned: a chemical step to create a basic scaffold followed by a biotransformation step using microbial cultures to introduce specific functional groups. researchgate.net This approach allows for the rapid construction of molecular complexity and access to analogs that would be difficult to synthesize through purely chemical means. nih.gov
Synthesis of Radiolabeled this compound for Research Applications
Radiolabeling this compound or its analogs is essential for in vivo imaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), and for quantitative pharmacological research. ucl.ac.ukrsc.org The synthesis strategy depends on the chosen radionuclide (e.g., ¹⁸F, ¹¹C, ¹²³I, ¹²⁵I).
A common strategy for radiohalogenation involves the synthesis of a non-radioactive precursor that can be readily converted to the final radiolabeled compound in the last step. For radioiodination (with ¹²³I or ¹²⁵I), an aryltin precursor , such as a tributylstannyl derivative, is often used. ucl.ac.ukresearchgate.net For example, an analog could be synthesized with a tributyltin group on the benzoyl ring. This precursor would then be subjected to electrophilic substitution with a source of radioactive iodine, such as [¹²⁵I]NaI, in the presence of an oxidizing agent like chloramine-T, to yield the desired radioiodinated benzamide. researchgate.net
For labeling with Fluorine-18 (¹⁸F), a common PET isotope, nucleophilic substitution is the preferred method. google.com.pg This would require a precursor containing a suitable leaving group, such as a nitro group or a trimethylammonium salt, at the desired position on the aromatic ring. The precursor is then reacted with [¹⁸F]fluoride, which is typically produced in a cyclotron and activated by a phase-transfer catalyst like Kryptofix K222 in combination with a base. google.com.pg
The choice of position for the radiolabel is critical and is guided by SAR data to ensure that the introduction of the label does not significantly impair the compound's biological activity. Conveniently modifying the carboxylic acid moiety or other parts of the molecule can provide a strategic entry point for introducing a radiohalogen. rsc.org
| Radionuclide | Precursor Type | Labeling Reaction | Typical Reagents | Source(s) |
| Iodine-125 | Aryl-trialkylstannane (e.g., Tributyltin) | Electrophilic Radioiododestannylation | [¹²⁵I]NaI, Chloramine-T | ucl.ac.ukresearchgate.net |
| Iodine-123 | Aryl-trialkylstannane (e.g., Tributyltin) | Electrophilic Radioiododestannylation | [¹²³I]NaI, Oxidizing Agent | ucl.ac.ukrsc.org |
| Fluorine-18 | Aromatic Nitro or Quaternary Ammonium Salt | Nucleophilic Aromatic Substitution | [¹⁸F]Fluoride, K₂CO₃, Kryptofix K222 | google.com.pg |
| Carbon-11 | Desmethyl precursor (e.g., a phenol) | O- or N-methylation | [¹¹C]CH₃I or [¹¹C]CH₃OTf, Base | General Method |
N Hexyl 2,6 Dimethoxybenzamide in Specialized Research Applications Excluding Clinical/human, Dosage, Safety, Basic Properties
Role in Supramolecular Chemistry Research
In the realm of supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules, N-hexyl-2,6-dimethoxybenzamide and its derivatives are explored for their potential in self-assembly and host-guest systems. The interplay of the hexyl chain and the dimethoxybenzamide group can drive the formation of ordered structures. Research has shown that in certain host-guest systems involving cucurbit google.comuril (Q google.com), the positioning of guest molecules with alkyl chains, such as n-hexyl, can vary. Depending on the specific guest, the alkyl chain can be located outside the Q google.com cavity with the remainder of the molecule inside. mdpi-res.com This behavior is crucial for designing and understanding molecular containers and their interactions with guest molecules.
Applications in Chemical Biology Probes
Chemical biology utilizes chemical tools to study and manipulate biological systems. While clinical applications are outside the scope of this article, the development of probes for fundamental biological research is a key area. This compound derivatives can be synthesized to function as molecular probes. nih.govsigmaaldrich.comkuleuven.be These probes are designed to interact with specific biological targets, such as proteins, to elucidate their function and localization within cells. The design of these tools often involves incorporating functionalities that allow for detection, such as fluorescent tags or reactive groups for covalent modification. sigmaaldrich.comkuleuven.be The development of such probes is a fundamental aspect of the earliest stages of understanding biological pathways. nih.gov
Use in Polymer Chemistry and Materials Science Research
The properties of this compound make it a candidate for incorporation into polymers and advanced materials. In materials science, there is a continuous search for new monomers and side-chain components to create polymers with specific functionalities. For instance, research has been conducted on polymers containing N-phenyl-2,6-dimethoxybenzamide frameworks in their side chains for applications in ion transport. researchgate.net The rotational freedom of such side-chain substituents is thought to play a role in facilitating efficient ion movement, a critical aspect for developing solid polymer electrolytes for batteries. researchgate.net The ability to tailor the properties of polymers by incorporating specific molecular units like this compound is a significant area of investigation.
Applications in Catalyst Design and Ligand Development
In the field of catalysis, the design of ligands that can coordinate with metal centers to create efficient and selective catalysts is paramount. The benzamide (B126) structure, including derivatives like this compound, can serve as a scaffold for creating new ligands. Research has explored the synthesis of various benzamide derivatives for use in catalysis. For example, N-(2-(diphenylphosphino)phenyl)-3,5-dimethoxybenzamide has been synthesized for use in Lewis base catalysis. uni-muenchen.de The specific substituents on the benzamide ring and the N-alkyl group can influence the electronic and steric properties of the resulting ligand, thereby affecting the activity and selectivity of the catalyst.
Environmental Chemistry Research
Understanding the environmental fate of chemical compounds is a critical area of research. This includes studying their degradation pathways in different environmental matrices like soil and water. While specific degradation studies on this compound are not extensively detailed in the provided results, research on related benzamide herbicides, such as isoxaben (B1672637) and 2,6-dichlorobenzamide (B151250), provides insights into the potential environmental behavior of this class of compounds. nih.gov For instance, 2,6-dichlorobenzamide is a known environmental transformation product of the herbicide dichlobenil (B1670455) and can be absorbed and translocated in plants. nih.gov Such studies are essential for assessing the potential environmental impact of chemicals.
Academic Investigations into Agrochemistry-Related Mechanisms
In the field of agrochemistry, there is a continuous effort to understand the mechanisms of action of herbicides and to develop new, more effective compounds. This compound is structurally related to the benzamide class of herbicides, which are known to inhibit cellulose (B213188) biosynthesis. google.comjustia.comgoogleapis.com A prominent example from this class is isoxaben, N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide. nih.govnih.gov Academic research has focused on how these compounds interfere with the synthesis of cellulose, a crucial component of plant cell walls. nih.govnih.gov Studies on isoxaben have shown that it specifically inhibits the incorporation of glucose into cellulose, leading to abnormal cell growth in sensitive plant species. nih.gov Understanding these mechanisms at a molecular level is a key objective of academic research in this area.
Table of Research Applications for this compound and Related Compounds
| Research Area | Specific Application | Key Findings/Observations |
|---|---|---|
| Supramolecular Chemistry | Host-guest systems with cucurbit google.comuril | The n-hexyl chain can reside outside the host cavity. mdpi-res.com |
| Chemical Biology | Development of molecular probes | Used to explore biological systems without clinical implications. nih.govsigmaaldrich.comkuleuven.be |
| Polymer Chemistry | Component in ion-conductive polymers | Side-chain rotation may enhance ion transport in solid electrolytes. researchgate.net |
| Catalyst Design | Ligand development | Benzamide derivatives are used as scaffolds for Lewis base catalysts. uni-muenchen.de |
| Environmental Chemistry | Degradation pathway studies | Research on related benzamides informs potential environmental fate. nih.gov |
| Agrochemistry | Cellulose synthesis inhibition research | Structural similarity to herbicides that inhibit plant cell wall formation. google.comjustia.comgoogleapis.comnih.govnih.gov |
Future Research Directions and Emerging Paradigms in N Hexyl 2,6 Dimethoxybenzamide Chemistry
Integration with Artificial Intelligence and Machine Learning for Molecular Design and Prediction
Table 1: Application of AI/ML in N-hexyl-2,6-dimethoxybenzamide Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Molecular Design | Use of generative adversarial networks (GANs) or variational autoencoders (VAEs) to design novel analogs of the core structure. nih.gov | Rapid identification of new derivatives with potentially improved activity and properties. |
| Property Prediction | Application of machine learning models (e.g., GNNs, QSAR) to predict solubility, toxicity, and binding affinity. asiaresearchnews.com | Prioritization of synthetic targets and reduction of unnecessary experiments. |
| Synthesis Pathway Optimization | AI tools can analyze known chemical reactions to propose the most efficient and sustainable synthetic routes. mdpi.com | Decreased cost and environmental impact of chemical synthesis. |
| Mechanism of Action Deconvolution | ML can analyze large biological datasets (e.g., genomics, proteomics) to hypothesize molecular mechanisms. | Elucidation of how this compound interacts with biological systems. |
Advanced Spectroscopic Techniques for Real-Time and Dynamic Studies
While standard spectroscopic methods like NMR and mass spectrometry are crucial for the structural confirmation of this compound, the future lies in the application of advanced techniques to study its behavior in real-time. Techniques such as time-resolved infrared (TR-IR) spectroscopy and two-dimensional infrared (2D-IR) spectroscopy could provide invaluable insights into the dynamic processes involving this molecule. For example, these methods can monitor the kinetics of its binding to a molecular target or track conformational changes in the molecule on picosecond to millisecond timescales.
Real-time NMR spectroscopy is another powerful tool that could be employed to monitor the progress of reactions for synthesizing this compound, providing detailed mechanistic information and allowing for precise optimization of reaction conditions. Similarly, advanced mass spectrometry techniques, such as native mass spectrometry, could be used to study non-covalent interactions between this compound and its biological targets, preserving the native state of the complex and providing information on binding stoichiometry and affinity. These dynamic studies are essential for a deeper understanding of the molecule's function and for the rational design of next-generation compounds.
Sustainable Synthesis and Biocatalytic Approaches
Another key area is the use of alternative energy sources, such as mechanochemistry (ball milling) or flow chemistry. Flow reactors can offer improved heat and mass transfer, leading to higher yields, better selectivity, and safer operation, particularly for reactions that are highly exothermic or involve hazardous intermediates. For instance, the amidation process, which often requires coupling agents, could potentially be optimized in a continuous flow setup to minimize waste and improve efficiency. acs.org These approaches align with the growing demand for environmentally responsible chemical manufacturing. rptu.de
Exploration of Novel Molecular Targets and Interaction Mechanisms (General, not specific diseases)
A primary direction for future research is the systematic exploration of novel molecular targets for this compound and its analogs. While the benzamide (B126) scaffold is present in compounds targeting a wide range of proteins, the specific interactome of the N-hexyl-2,6-dimethoxy substitution pattern remains largely uncharacterized. High-throughput screening campaigns against diverse panels of enzymes, receptors, and ion channels could uncover unexpected biological activities.
Research on related benzamide structures provides clues for potential targets. For example, derivatives of 2,6-dimethoxybenzamide (B3031262) have been investigated for their role as inhibitors of Salt-Inducible Kinases (SIKs), which are involved in fundamental cellular processes. google.com In other studies, n-hexyl derivatives have been synthesized as part of structure-activity relationship (SAR) investigations for inhibitors of Hsp27 and tubulin, although the flexible n-hexyl chain was found to decrease activity compared to a rigid benzyl (B1604629) group in that specific chemical series. nih.gov This highlights the importance of the substituent on the amide nitrogen in determining target specificity and potency. Future work should focus on understanding the general principles of how the N-hexyl group and the 2,6-dimethoxyaryl moiety contribute to molecular recognition at various protein binding sites. This involves studying non-covalent interactions, conformational dynamics upon binding, and the role of water molecules in the binding pocket.
Table 2: Research Findings on Related Benzamide Compounds
| Compound/Derivative Class | Investigated Target(s) | Key Finding | Citation |
|---|---|---|---|
| N-ethyl-2,6-dimethoxy-benzamide analogs | Salt-Inducible Kinases (SIK1, SIK2, SIK3) | Identified as potential targets for metabolic and inflammatory conditions. | google.com |
| n-Hexyl derivatives in a sulfonamide series | Hsp27 and tubulin | The flexible n-hexyl group led to a dramatic decrease in inhibitory activity compared to a benzyl moiety. | nih.gov |
| N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) | Cellulose (B213188) synthesis | Acts as a potent inhibitor of cellulose biosynthesis in plants. | nih.gov |
Interdisciplinary Research Collaborations and Translational Potential (Academic focus)
Maximizing the scientific understanding and potential utility of this compound will require extensive interdisciplinary collaboration. The traditional silos of synthetic chemistry, while essential for creating the molecule, are insufficient to fully explore its potential. Future progress will be driven by partnerships between synthetic chemists, computational chemists, structural biologists, and pharmacologists. For example, synthetic chemists can create a library of derivatives, which are then tested by pharmacologists in cell-based assays. The results of these assays can be used by computational chemists to build and refine predictive models for activity and toxicity, which in turn guide the next round of synthesis. osti.gov
The academic focus should be on fundamental discovery, such as elucidating novel biological pathways or using the molecule as a chemical probe to understand protein function. An interesting example of interdisciplinary research is the incorporation of a similar N-phenyl-2,6-dimethoxybenzamide framework into polymer side chains to study its effect on lithium ion conductivity. researchgate.netresearchgate.net This demonstrates that the potential applications of this chemical scaffold are not limited to biology and medicine but can extend to materials science. Fostering these collaborations within academic settings will be crucial for uncovering the fundamental science and broadening the translational potential of this compound chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-hexyl-2,6-dimethoxybenzamide, and how does reaction condition variability affect yield?
- Methodology : A common approach involves coupling 2,6-dimethoxybenzoic acid derivatives with hexylamine using activating agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Reaction optimization includes testing solvent systems (e.g., DMSO, THF), temperature (50–80°C), and stoichiometric ratios of reactants. For example, analogous syntheses achieved 93% yield by adjusting base catalysts (K₂CO₃) and purification via silica gel chromatography .
- Key Variables : Temperature control during acylation and pH adjustments during workup are critical to minimize side reactions like hydrolysis.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to reference data for methoxy (δ ~3.8–4.0 ppm) and hexyl chain (δ ~0.8–1.5 ppm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular ion (e.g., [M+H]⁺ for C₁₅H₂₃NO₃: 282.1705).
- X-ray Crystallography : If crystalline, single-crystal analysis resolves bond angles and confirms substituent positions, as demonstrated for structurally similar benzamides .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Approach :
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with controls like amphotericin B.
- Enzyme Inhibition : Cellulose synthase inhibition assays, adapting protocols from isoxaben studies (IC₅₀ ~20 nM in Brassica napus) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.
Advanced Research Questions
Q. How does this compound interact with cellulose synthase, and what structural features drive potency?
- Mechanistic Insights :
- Molecular Docking : Model the compound into cellulose synthase’s active site (e.g., using Arabidopsis CesA3) to identify H-bonding with methoxy groups and hydrophobic interactions with the hexyl chain.
- Mutagenesis Studies : Compare resistance in wild-type vs. CesA3-mutated plants (e.g., A. thaliana), where mutations (e.g., P561L) reduce isoxaben binding .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable antifungal efficacy)?
- Troubleshooting Framework :
- Standardized Protocols : Ensure consistent inoculum size, solvent (DMSO ≤1%), and incubation time.
- Metabolomic Profiling : LC-MS to detect degradation products or microbial metabolism of the compound.
- Resazurin Assays : Validate viability results with fluorescence-based detection to reduce false negatives.
Q. How can researchers assess the environmental persistence and ecotoxicity of this compound?
- Ecological Testing :
- Soil Mobility : Column leaching experiments under varying pH (4–8) and organic matter content.
- Aquatic Toxicity : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (OECD 201). Isoxaben analogs show low mobility but high toxicity at nM levels .
- Degradation Studies : HPLC monitoring of hydrolysis (pH 5–9) and photolysis (UV-Vis exposure).
Methodological Considerations
- Synthesis Reproducibility : Use anhydrous conditions and inert atmospheres to prevent amine oxidation .
- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: LXNXWBLKTWRVII-UHFFFAOYSA-N for structural analogs) .
- Ethical Compliance : Adhere to in vitro use guidelines; FDA approval is absent for such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
